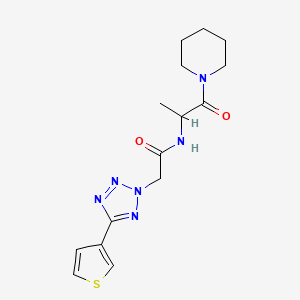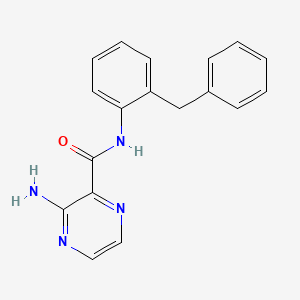
3-amino-N-(2-benzylphenyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(2-benzylphenyl)pyrazine-2-carboxamide is a compound belonging to the class of pyrazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of this compound consists of a pyrazine ring substituted with an amino group at position 3 and a carboxamide group at position 2, which is further substituted with a 2-benzylphenyl group.
Preparation Methods
The synthesis of 3-amino-N-(2-benzylphenyl)pyrazine-2-carboxamide can be achieved through various synthetic routes. One common method involves the preparation of the intermediate methyl ester, which is then converted to the final carboxamide product. This process can be carried out using conventional heating or microwave-assisted synthesis, which offers higher yields and shorter reaction times . The reaction conditions typically involve the use of reagents such as carbonyldiimidazole (CDI) for the activation of the carboxylic acid group, followed by the addition of the appropriate amine .
Chemical Reactions Analysis
3-amino-N-(2-benzylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at position 3 can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include substituted pyrazine derivatives with modified functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-amino-N-(2-benzylphenyl)pyrazine-2-carboxamide involves its interaction with various molecular targets and pathways. The compound is believed to inhibit the growth of microorganisms by interfering with their cell wall synthesis or disrupting their metabolic processes . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
3-amino-N-(2-benzylphenyl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide: This compound has shown higher antimycobacterial activity compared to the benzyl derivative.
N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide: This derivative has demonstrated significant activity against Mycobacterium tuberculosis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazine derivatives .
Properties
IUPAC Name |
3-amino-N-(2-benzylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c19-17-16(20-10-11-21-17)18(23)22-15-9-5-4-8-14(15)12-13-6-2-1-3-7-13/h1-11H,12H2,(H2,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWUXFCRPJBGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=NC=CN=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
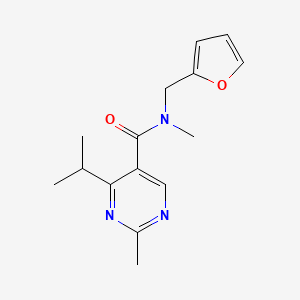
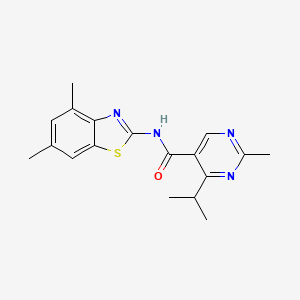

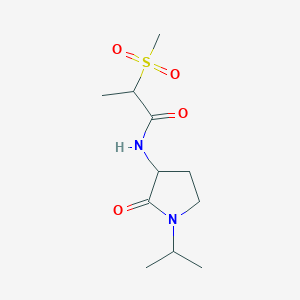
![N-[(1-benzylpyrrolidin-2-yl)methyl]-2-methoxy-2-methylpropanamide](/img/structure/B7177859.png)
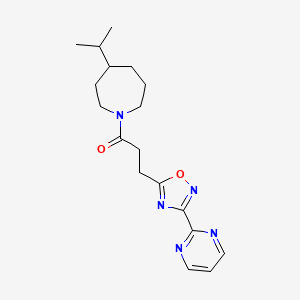
![1-[(4-methoxyphenyl)methyl]-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)pyrazole-4-carboxamide](/img/structure/B7177887.png)
![5-methyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7177894.png)
![(8-Fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(2-methyl-4-propan-2-ylpyrimidin-5-yl)methanone](/img/structure/B7177916.png)
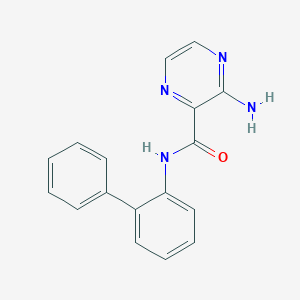
![3-amino-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7177936.png)
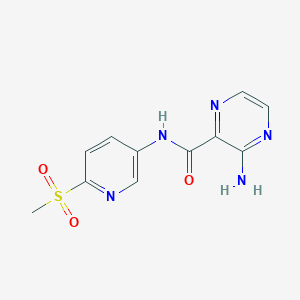
![3-amino-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7177940.png)
